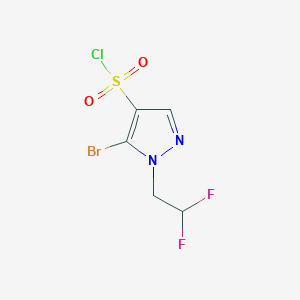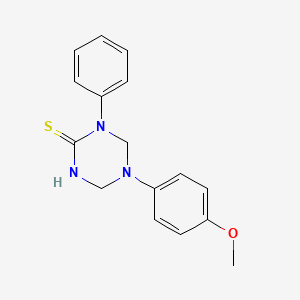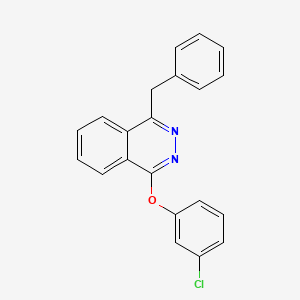
2-(2,4,6-Trimethylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylphenyl)aniline is an organic compound with the molecular formula C15H17N . It has a molecular weight of 211.31 . The compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of anilines, including 2-(2,4,6-Trimethylphenyl)aniline, can be achieved through various methods . One common method involves the reaction of 2,4,6-trimethylaniline with acrylic and itaconic acids, which gives the corresponding N-substituted β-alanines . These can then be converted to derivatives of tetrahydropyridone, dihydropyrimidinedione, and 4-carboxy-2-pyrrolidinone .Molecular Structure Analysis
The IUPAC name for 2-(2,4,6-Trimethylphenyl)aniline is 2’,4’,6’-trimethyl [1,1’-biphenyl]-2-amine . The InChI code for this compound is 1S/C15H17N/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16/h4-9H,16H2,1-3H3 .Physical And Chemical Properties Analysis
2-(2,4,6-Trimethylphenyl)aniline is a powder that is stored at room temperature . It has a melting point of 97-99°C .Scientific Research Applications
Synthesis and Characterization in Chemical Compounds
The compound 2-(2,4,6-Trimethylphenyl)aniline, known for its steric hindrance, has been used in synthesizing sterically encumbered compounds like 2,4-bis-m-terphenyl-1,3-dichloro-2,4-cyclo-dipnictadiazanes. Such syntheses involve reactions with different bases and under varied conditions, leading to the formation of complex structures with potential applications in materials science and chemistry (Reiß et al., 2010).
It has also been utilized in the formation of novel di-2-pyridyl imine ligands, which are prepared through condensation reactions. These ligands have been successfully employed in catalytic processes like the Suzuki coupling reaction, demonstrating the compound's utility in facilitating complex chemical reactions (Yorke et al., 2010).
Electrochemical Studies and Polymerization
Electrochemical studies have utilized derivatives of 2-(2,4,6-Trimethylphenyl)aniline, such as 2,6-di-tert-butyl-anilines. These studies focus on understanding the oxidation mechanisms to radical cations, which are crucial for developing electrochemical sensors and devices (Speiser et al., 1983).
In the field of polymer science, variants of aniline trimers, including those derived from 2-(2,4,6-Trimethylphenyl)aniline, have been synthesized and analyzed using density functional theory. This research aids in understanding the electron properties of polymers, which is essential for developing advanced polymeric materials (Sein & Lashua, 2009).
Applications in Organic Electronics and Catalysis
The compound has been used in synthesizing all-para-brominated poly(N-phenyl-m-aniline)s, which exhibit unique structural and redox properties. Such materials are significant for the development of organic electronics, showcasing the compound's relevance in advanced material design (Ito et al., 2002).
In catalysis, zinc anilido-oxazolinate complexes involving 2-(2,4,6-Trimethylphenyl)aniline derivatives have been synthesized. These complexes serve as initiators for ring-opening polymerization, illustrating the compound's utility in catalytic processes and polymer chemistry (Chen et al., 2007).
Corrosion Inhibition and Chemical Oxidative Polymerization
The compound's derivatives have shown effectiveness as corrosion inhibitors, highlighting its potential in industrial applications, particularly in protecting metals against corrosion (Daoud et al., 2014).
Studies on the oxidative polymerization of aniline, including its derivatives, contribute to the understanding of polymer formation mechanisms. This is crucial for the synthesis of conductive polymers, which have numerous applications in electronics and materials science (Ćirić-Marjanović et al., 2006).
Safety and Hazards
The compound is associated with certain hazards. The safety information pictograms GHS07 and GHS08 are associated with it . The signal word for this compound is “Warning” and the hazard statements are H302 and H351 . The precautionary statements include P201, P202, P264, P270, P281, P301+P312, P308+P313, P330, P405, and P501 .
Future Directions
One potential future direction for the use of 2-(2,4,6-Trimethylphenyl)aniline is in the plastic industry as an ultraviolet (UV) absorber.
Relevant Papers One relevant paper discusses the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines . The paper describes the reaction of 2,4,6-trimethylaniline with acrylic and itaconic acids to give the corresponding N-substituted β-alanines . These can then be converted to derivatives of tetrahydropyridone, dihydropyrimidinedione, and 4-carboxy-2-pyrrolidinone .
properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16/h4-9H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMUZNITRKJEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trimethylphenyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747566.png)
![2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2747567.png)

![1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747569.png)



![N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B2747579.png)

![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)
![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-(2-methylprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2747584.png)
![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)